molecular formula C21H21N3O3S2 B6066845 N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B6066845
M. Wt: 427.5 g/mol
InChI Key: NTJRWCILUXURHK-UHFFFAOYSA-N
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Description

N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide and an α-haloketone, the thiazole ring can be formed through cyclization.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Sulfonylation: The piperidine ring can be sulfonylated using sulfonyl chloride in the presence of a base.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the sulfonylated piperidine benzamide under appropriate conditions, such as using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, modulating their activity. The piperidine sulfonyl group might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide or thiazole-2-amine.

    Sulfonyl Piperidines: Compounds like piperidine-4-sulfonamide or piperidine-1-sulfonyl chloride.

Uniqueness

N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the combination of the thiazole ring, phenyl group, and piperidine sulfonyl moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c25-20(23-21-22-19(15-28-21)16-7-3-1-4-8-16)17-9-11-18(12-10-17)29(26,27)24-13-5-2-6-14-24/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJRWCILUXURHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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